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Compound of Interest

5-Methyloctahydropyrrolo[3,4-
Compound Name:
bjpyrrole

Cat. No.: B1145645

For researchers, scientists, and professionals in drug development, a comprehensive
understanding of the spectroscopic properties of novel chemical entities is paramount. This
guide addresses the available spectroscopic data for 5-Methyloctahydropyrrolo[3,4-
b]pyrrole, a bicyclic diamine with potential applications in medicinal chemistry.

Summary of Physicochemical Properties

5-Methyloctahydropyrrolo[3,4-b]pyrrole, with the Chemical Abstracts Service (CAS) registry
number 132414-59-6, possesses a molecular formula of CzH14N2 and a molecular weight of
126.20 g/mol .[1][2] This saturated heterocyclic compound is a structural isomer of other
methylated octahydropyrrolopyrroles and its specific stereochemistry can significantly influence
its biological activity and spectroscopic characteristics.

Property Value Reference
Molecular Formula C7H14N2 [11[2]
Molecular Weight 126.20 g/mol [1]

CAS Number 132414-59-6 [11[2]
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Spectroscopic Data: Current Landscape

A thorough review of scientific literature and chemical databases indicates a notable absence

of publicly available, experimentally determined spectroscopic data (NMR, IR, MS) specifically
for 5-Methyloctahydropyrrolo[3,4-b]pyrrole. While commercial suppliers list the compound,

they do not provide detailed analytical spectra.[1][2]

Spectroscopic data for the parent compound, pyrrole, and other derivatives are readily
available but are not suitable for a direct, in-depth analysis of the title compound due to
significant structural differences.[3][4][5][6][7][8] For instance, the fully saturated bicyclic ring
system of 5-methyloctahydropyrrolo[3,4-b]pyrrole will exhibit vastly different NMR chemical
shifts and IR absorption bands compared to the aromatic pyrrole ring.

A search for the dihydrochloride salt, cis-5-Methyl-1H-hexahydropyrrolo[3,4-b]pyrrole
Dihydrochloride, suggests that some analytical work has been carried out on its derivatives, but
the spectra for the free base are not provided.[9]

Predicted Spectroscopic Characteristics

In the absence of experimental data, theoretical predictions can offer some insight into the
expected spectroscopic features of 5-Methyloctahydropyrrolo[3,4-b]pyrrole.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

e 1H NMR: The proton NMR spectrum is expected to be complex due to the saturated and
stereochemically rich structure. One would anticipate a series of multiplets in the aliphatic
region (typically 1.5-3.5 ppm) corresponding to the methylene and methine protons of the
two fused five-membered rings. The N-methyl group would likely appear as a singlet, further
upfield. The integration of these signals would correspond to the number of protons in each
unique chemical environment.

e 13C NMR: The carbon NMR spectrum would show distinct signals for each of the seven
carbon atoms. The N-methyl carbon would be expected at a characteristic chemical shift,
while the other sp3-hybridized carbons of the bicyclic system would appear in the aliphatic
region of the spectrum.
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching
vibrations of the methyl and methylene groups just below 3000 cm~1. N-H stretching vibrations,
if a secondary amine is present, would appear in the region of 3300-3500 cm~1. C-N stretching
vibrations would be observed in the fingerprint region (typically 1000-1300 cm~1). The absence
of C=C and C=N stretching bands would confirm the saturated nature of the molecule.

Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) would be expected
to show a molecular ion peak (M*) at m/z = 126. Subsequent fragmentation would likely involve
the loss of the methyl group or cleavage of the bicyclic ring system, leading to a series of
characteristic fragment ions.

Experimental Protocols: A General Approach

While specific experimental protocols for the acquisition of spectroscopic data for 5-
Methyloctahydropyrrolo[3,4-b]pyrrole are not available, standard methodologies for a
compound of this nature would include:

NMR Spectroscopy:

o Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable
deuterated solvent (e.g., CDCIs, D20, or DMSO-ds).

» Data Acquisition: Record *H and 3C NMR spectra on a high-field NMR spectrometer (e.g.,
400 MHz or higher). Standard pulse programs would be used. For complete structural
elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC would be essential.

IR Spectroscopy:

e Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) if it
is a liquid, or as a KBr pellet if it is a solid.

» Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR)
spectrometer over the standard range of 4000-400 cm~1.

Mass Spectrometry:
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o Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct
infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-
MS).

« lonization: Utilize an appropriate ionization technique, such as electron ionization (EI) for
GC-MS or electrospray ionization (ESI) for LC-MS.

o Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the
molecular ion and key fragment ions.

Logical Workflow for Spectroscopic
Characterization

The following diagram illustrates a typical workflow for the complete spectroscopic
characterization of a novel compound like 5-Methyloctahydropyrrolo[3,4-b]pyrrole.
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Caption: Workflow for Synthesis and Spectroscopic Characterization.

Conclusion
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The comprehensive spectroscopic characterization of 5-Methyloctahydropyrrolo[3,4-
b]pyrrole remains an area for future investigation. The lack of published experimental data
necessitates that researchers working with this compound perform a full suite of spectroscopic
analyses to confirm its identity and purity. The general methodologies and expected spectral
features outlined in this guide provide a foundational framework for such an undertaking.
Further research into the synthesis and detailed characterization of this and related compounds
will be invaluable for advancing their potential applications in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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